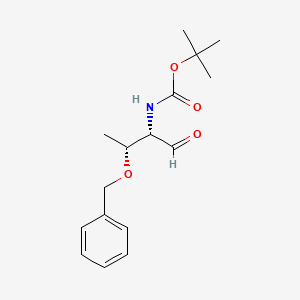
Boc-L-Thr(Bzl)-PAM resin (100-200 mesh)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the code “MFCD00801208” is known as Boc-Thr(Bzl)-PAM resin. This compound is a versatile and high-quality amino acid building block used in advanced chemical applications. It is characterized by a minimum purity of 95% and is commonly used in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Boc-Thr(Bzl)-PAM resin is synthesized through a series of chemical reactions involving the protection and activation of amino acids. The synthesis typically begins with the protection of the threonine amino group using a Boc (tert-butyloxycarbonyl) group. The benzyl (Bzl) group is used to protect the hydroxyl group of threonine. The protected threonine is then attached to a PAM (phenylacetamidomethyl) resin, which serves as a solid support for peptide synthesis.
Industrial Production Methods
In industrial settings, the production of Boc-Thr(Bzl)-PAM resin involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to the resin, followed by deprotection and cleavage steps to obtain the desired peptide. The use of high-purity reagents and precise reaction conditions ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
Boc-Thr(Bzl)-PAM resin undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bzl protecting groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Cleavage Reactions: Cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: TFA is commonly used to remove the Boc and Bzl groups.
Coupling: HBTU and DIPEA are used to facilitate peptide bond formation.
Cleavage: TFA is used to cleave the peptide from the resin, often in the presence of scavengers like water and triisopropylsilane (TIS).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences determined by the order of amino acid addition. The final product is a peptide with high purity and desired biological activity.
科学研究应用
Boc-Thr(Bzl)-PAM resin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a solid support for the synthesis of peptides and small proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: Used in the production of peptide-based materials and bioconjugates for various industrial applications.
作用机制
The mechanism of action of Boc-Thr(Bzl)-PAM resin involves the stepwise addition of protected amino acids to the resin, followed by deprotection and cleavage steps. The resin acts as a solid support, allowing for the sequential assembly of peptides. The molecular targets and pathways involved in this process are primarily related to the formation and cleavage of peptide bonds.
相似化合物的比较
Boc-Thr(Bzl)-PAM resin is unique in its combination of Boc and Bzl protecting groups, which provide stability and ease of handling during peptide synthesis. Similar compounds include:
Fmoc-Thr(Bzl)-PAM resin: Uses Fmoc (fluorenylmethyloxycarbonyl) as the protecting group instead of Boc.
Boc-Thr(Trt)-PAM resin: Uses Trt (trityl) as the protecting group for the hydroxyl group of threonine.
Fmoc-Thr(Trt)-PAM resin: Combines Fmoc and Trt protecting groups.
These similar compounds offer different protecting group strategies, which can be selected based on the specific requirements of the peptide synthesis process.
属性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3R)-1-oxo-3-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-10,12,14H,11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1 |
InChI 键 |
JGRQJSQJXJVDBU-TZMCWYRMSA-N |
手性 SMILES |
C[C@H]([C@@H](C=O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C(C=O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















